3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound featuring a pyridazine core substituted with a tert-butyl group and a methoxy group linked to a pyrrolidinyl-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic synthesis. The process may start with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group and the methoxy group. The thiazole and pyrrolidine moieties are then attached through a series of coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridazine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, which also exhibit diverse biological activities.
Pyrrolidine Derivatives: Molecules containing the pyrrolidine ring, known for their versatility in drug discovery.
Thiazole Derivatives: Compounds with thiazole rings, often used in medicinal chemistry for their bioactive properties.
Uniqueness
The uniqueness of 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H24N4O2S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C18H24N4O2S/c1-12-19-14(11-25-12)17(23)22-8-7-13(9-22)10-24-16-6-5-15(20-21-16)18(2,3)4/h5-6,11,13H,7-10H2,1-4H3 |
InChI Key |
ODPAUXFETMDJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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